molecular formula C10H10ClNOS B1656663 3-(4-Chlorophenoxy)propyl thiocyanate CAS No. 5364-66-9

3-(4-Chlorophenoxy)propyl thiocyanate

Cat. No.: B1656663
CAS No.: 5364-66-9
M. Wt: 227.71 g/mol
InChI Key: ZZKBQDGVANPQEE-UHFFFAOYSA-N
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Description

3-(4-Chlorophenoxy)propyl thiocyanate is an organosulfur compound featuring a thiocyanate (-SCN) group attached to a propyl chain substituted with a 4-chlorophenoxy moiety. Its structure combines aromatic, ether, and thiocyanate functionalities, making it relevant in pharmaceutical and agrochemical research, particularly for antimicrobial or antifungal applications.

Properties

CAS No.

5364-66-9

Molecular Formula

C10H10ClNOS

Molecular Weight

227.71 g/mol

IUPAC Name

3-(4-chlorophenoxy)propyl thiocyanate

InChI

InChI=1S/C10H10ClNOS/c11-9-2-4-10(5-3-9)13-6-1-7-14-8-12/h2-5H,1,6-7H2

InChI Key

ZZKBQDGVANPQEE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OCCCSC#N)Cl

Canonical SMILES

C1=CC(=CC=C1OCCCSC#N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogues include derivatives with variations in the aryloxy group, alkyl chain length, or substituents on the thiocyanate moiety. Key comparisons are summarized below:

Compound Key Structural Differences Synthesis Yield Biological Activity Key References
3-(4-Chlorophenoxy)propyl benzoate Benzoate ester (-OCOC₆H₅) replaces thiocyanate 49% Not reported; likely lower reactivity
3-(p-Bromophenoxy)propyl thiocyanate Bromine replaces chlorine on phenoxy group Not reported High in vitro antifungal activity; moderate topical efficacy
3-[18F]Fluoropropyl thiocyanate Fluoropropyl chain replaces chlorophenoxy-propyl Up to 85% Used as a PET imaging precursor
Heptadecafluorodecyl thiocyanate Fluorinated alkyl chain replaces aromatic group Not reported Enhanced thermal/chemical stability

Physicochemical Properties

  • Fluorinated alkyl thiocyanates (e.g., heptadecafluorodecyl thiocyanate) exhibit extreme hydrophobicity, suited for non-polar applications .
  • Thermal Stability: Thiocyanates with aromatic groups (e.g., 3-(4-chlorophenoxy)propyl thiocyanate) may decompose at lower temperatures than fluorinated derivatives, which benefit from strong C-F bonds .

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